molecular formula C6Br4O2 B1596432 o-Bromanil CAS No. 2435-54-3

o-Bromanil

Cat. No.: B1596432
CAS No.: 2435-54-3
M. Wt: 423.68 g/mol
InChI Key: DXKHBLYQXDEINJ-UHFFFAOYSA-N
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Description

o-Bromanil, also known as 3,4,5,6-tetrabromo-o-benzoquinone, is a halogenated quinone with the molecular formula C6Br4O2. This compound is characterized by the presence of four bromine atoms attached to a benzoquinone core. It is a derivative of o-benzoquinone, where the hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

It is known that o-Bromanil can intercalate with organic molecules, enhancing their catalytic activity This suggests that this compound may interact with enzymes, proteins, and other biomolecules, potentially altering their function or activity

Cellular Effects

It has been suggested that this compound may influence cell function by interacting with various cellular processes For example, it may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can intercalate with organic molecules, enhancing their catalytic activity This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a stable compound with a melting point of 292-294 °C (lit.)

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Bromanil can be synthesized through the bromination of o-benzoquinone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure complete bromination of the benzoquinone core.

Industrial Production Methods: While specific industrial production methods for tetrabromo-o-benzoquinone are not extensively documented, the general approach involves large-scale bromination reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions: o-Bromanil undergoes various chemical reactions, including:

    Oxidation: It can participate in redox reactions, where it acts as an oxidizing agent.

    Reduction: It can be reduced to form tetrabromo-hydroquinone.

    Substitution: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts such as palladium or copper.

Major Products Formed:

    Oxidation: Products include various oxidized derivatives of tetrabromo-o-benzoquinone.

    Reduction: The major product is tetrabromo-hydroquinone.

    Substitution: Substituted derivatives of tetrabromo-o-benzoquinone, depending on the nucleophile used.

Scientific Research Applications

Chemistry

o-Bromanil serves as a valuable reagent in organic synthesis. Its unique chemical properties allow it to participate in various reactions:

  • Oxidation: Acts as an oxidizing agent in redox reactions.
  • Reduction: Can be reduced to form tetrabromo-hydroquinone.
  • Substitution: The bromine atoms can be substituted by other nucleophiles, expanding its utility in synthetic chemistry.
Reaction TypeCommon ReagentsMajor Products
OxidationH2_2O2_2, KMnO4_4Oxidized derivatives
ReductionNaBH4_4, LiAlH4_4Tetrabromo-hydroquinone
SubstitutionAmines, thiolsSubstituted derivatives

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities:

  • Antimicrobial Activity: Studies show that halogenated quinones can inhibit bacterial growth.
  • Anticancer Properties: In vitro studies have demonstrated that this compound and its derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, a study revealed IC50_{50} values as low as 0.6 μM against MCF-7 breast cancer cells, indicating significant anticancer potential .

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Targeting Molecular Pathways: Ongoing research focuses on its ability to interact with specific cellular targets, potentially leading to new treatments for diseases such as cancer.
  • Drug Formulation: Modifications to enhance its solubility and bioavailability are being studied to improve its applicability as a therapeutic agent.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals:

  • Production of Complex Organic Compounds: Its reactivity allows it to be used in the manufacture of various chemical products.
  • Chemical Analysis: this compound is also employed in analytical chemistry for the detection of other compounds due to its ability to form charge-transfer complexes.

Case Studies

  • Cytotoxicity Studies : Research demonstrated that water-soluble derivatives of this compound showed enhanced cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells . This highlights its potential as a lead compound for developing anticancer drugs.
  • Charge-Transfer Complexes : Studies on charge-transfer complexes involving this compound illustrated its role as an acceptor in electron transfer reactions, which could have implications for developing new materials with electronic properties .

Comparison with Similar Compounds

    Tetrabromo-1,4-benzoquinone: Another halogenated quinone with similar chemical properties but different substitution patterns.

    Tetrachloro-o-benzoquinone: A chlorinated analog with distinct reactivity and applications.

    Tetrafluoro-o-benzoquinone: A fluorinated analog with unique electronic properties.

Uniqueness of o-Bromanil: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and stability to the compound. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

o-Bromanil, a brominated quinone compound, has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial applications and cytotoxic effects against cancer cells. This article synthesizes the current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclic structure with four bromine atoms and two carbonyl groups located at the 1,4 positions. This configuration classifies it as a quinone, known for its electron-withdrawing properties. The compound is synthesized in laboratories and does not occur naturally. Its unique chemical properties make it a valuable subject for research in organic chemistry and material science.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Additionally, this compound displays antifungal activity against Candida albicans . These findings suggest that this compound could be explored as a potential antimicrobial agent, although further research is necessary to evaluate its efficacy and safety comprehensively.

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against MCF-7 breast cancer cells. The cytotoxicity was evaluated using the WST-1 colorimetric assay, revealing that:

  • At low concentrations (0.1–0.5 μM), this compound caused a slight decrease in cell viability (up to 20%).
  • Higher concentrations did not further reduce cell viability significantly.

This indicates that while this compound has some cytotoxic effects, its efficacy may plateau at certain concentrations .

The biological activity of this compound can be attributed to its ability to form reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial and cancer cells. This mechanism is common among quinones and contributes to their antimicrobial and anticancer properties. The specific pathways through which this compound exerts its effects are still under investigation but are believed to involve the disruption of cellular functions through oxidative damage.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity TypeOrganism/Cell TypeConcentration RangeObserved Effect
AntimicrobialStaphylococcus aureusNot specifiedInhibition of growth
AntimicrobialEscherichia coliNot specifiedInhibition of growth
AntifungalCandida albicansNot specifiedInhibition of growth
CytotoxicityMCF-7 breast cancer cells0.1–0.5 μMUp to 20% decrease in viability

Case Studies

A notable case study involved the synthesis and evaluation of various bromoquinone derivatives, including this compound. Researchers found that modifications to the chemical structure could enhance solubility and bioactivity, suggesting avenues for developing more effective derivatives with improved therapeutic profiles .

Properties

IUPAC Name

3,4,5,6-tetrabromocyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHBLYQXDEINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179088
Record name 3,4,5,6-Tetrabromo-o-benzoquinone
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Molecular Weight

423.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-54-3
Record name Tetrabromo-1,2-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrabromo-o-benzoquinone
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Record name Tetrabromo-o-benzoquinone
Source DTP/NCI
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Record name 3,4,5,6-Tetrabromo-o-benzoquinone
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Record name 3,4,5,6-tetrabromo-o-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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